molecular formula C9H7NO B015868 Benzoylacetonitril CAS No. 614-16-4

Benzoylacetonitril

Katalognummer: B015868
CAS-Nummer: 614-16-4
Molekulargewicht: 145.16 g/mol
InChI-Schlüssel: ZJRCIQAMTAINCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoylacetonitrile, also known as 3-oxo-3-phenylpropanenitrile, is an organic compound with the molecular formula C9H7NO. It is a versatile intermediate used in the synthesis of various organic compounds, particularly heterocycles. Benzoylacetonitrile is known for its high chemical reactivity due to the presence of nitrile, carbonyl, and active methylene groups .

Wirkmechanismus

Target of Action

Benzoylacetonitrile primarily targets microglial cells , the resident immune cells of the brain . These cells are activated in response to various stimuli and respond by secreting numerous pro-inflammatory mediators, including IL-1β, IL-6, TNF, and nitric oxide (NO) . The compound’s role is to suppress the production of these inflammatory mediators, particularly IL-6 .

Mode of Action

Benzoylacetonitrile interacts with its targets by suppressing the activation of the NFκB pathway . This pathway is a key regulator of immune responses and inflammation. By suppressing its activation, benzoylacetonitrile can reduce the production of pro-inflammatory mediators .

Biochemical Pathways

The primary biochemical pathway affected by benzoylacetonitrile is the NFκB pathway . This pathway plays a crucial role in regulating the immune response to infection. Incorrect regulation of NFκB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Pharmacokinetics

The compound’s ability to suppress inflammatory mediators in both bv2 and primary microglial cells suggests that it can reach its target cells effectively .

Result of Action

The molecular and cellular effects of benzoylacetonitrile’s action include the suppression of numerous LPS-induced inflammatory mediators in a dose-dependent fashion in both cell types . This suggests that benzoylacetonitrile has broad anti-neuroinflammatory properties .

Action Environment

The compound’s effectiveness in suppressing inflammatory mediators suggests that it may be robust against various environmental conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzoylacetonitrile can be synthesized through several methods. One common method involves the reaction of benzaldehyde with acetonitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and dehydration steps .

Industrial Production Methods: In industrial settings, benzoylacetonitrile is often produced through the catalytic hydrogenation of benzoyl cyanide. This method involves the use of a palladium catalyst under high pressure and temperature conditions .

Analyse Chemischer Reaktionen

Types of Reactions: Benzoylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Eigenschaften

IUPAC Name

3-oxo-3-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRCIQAMTAINCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060629
Record name Benzenepropanenitrile, .beta.-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-16-4
Record name Benzoylacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoylacetonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4713
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenepropanenitrile, .beta.-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenepropanenitrile, .beta.-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoylacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.428
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZOYLACETONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFI9JB57H3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of acetonitrile (76 g) in DMSO (100 mL) was added methyl p-anisate (100 g) and the mixture was stirred with heating at 60° C. for one hour. The reaction mixture was allowed to cool, and cold water (500 mL) was added dropwise. The mixture was acidified with hydrochloric acid and the precipitated crystals were collected by filtration. The obtained crystals were extracted with ethyl acetate and the solvent was evaporated under reduced pressure. The residue was recrystallized from ethyl acetate to give benzoylacetonitrile (60 g) as colorless crystals. A solution of 2-chlorobenzaldehyde (1.7 g), 3-aminopyrazole (1.0 g) and benzoylacetonitrile (1.8 g) in acetonitrile (20 mL) was heated under reflux overnight. The reaction mixture was cooled to room temperature, and the precipitated crystals were collected by filtration to give the title compound (2.63 g) as colorless crystals.
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Ethyl benzoate (20 g, 133 mmol) and NaOMe (133 mmol, from 3 g Na) in methanol was mixed and heated with stirring to 80° C. until a homogeneous gelatinous mass had formed. Acetonitrile (6.8 g, 165 mmol) was then added slowly under the surface of this mass over a period of 30 min. The temperature was raised to 120° C. and heated at reflux for 24 h, and the reaction mixture was then cooled on an ice bath and treated with water and diethyl ether until the solid material had dissolved. The aqueous layer was separated and acidified with 5% H2SO4, washed with NaHCO3 (aq; sat.), dried over sodium sulfate and concentrated. The crude product was used in the next reaction without any further purification. Yield: 7.3 g, 37.8%.
Quantity
20 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a suspension of sodium ethoxide (34.0 g. 0.500 mole) in dry toluene (200 mL were added ethyl benzoate (71.4 mL, 0.500 mole) and dry acetonitrile (32 mL, 0.60 mole). The mixture was mechanically stirred under nitrogen at 105°-110° C. for 29 hours, during which time it became quite viscous. After cooling to room temperature, water (300 mL) was added and the mixture was washed with ethyl ether (2×100 mL). The aqueous layer was then acidified to pH 5-6 with con. aq. HCl (required 30-35 mL) and the resulting crystalline precipitate was collected by suction filtration, washed twice with water, and air-dried. This subtitled material (49.23 g, 68%, m.p. 72°-73°) was sufficiently pure to be used in further transformations (lit., m.p. 80°-81°, Long, R. S., J. Am. Chem. Soc., (1947), 69, p. 990. 1NMR (CDCl3, δ) 7.95 (dd, 2H, J=7, 2 Hz, o-aryl), 7.6 (m, 3H, aryl), 4.1 (s, 2H, CH2). This benzoyl acetonitrile intermediate is also now commercially available but we prepared ours as above.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
71.4 mL
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 10 g sodium salt of benzoylacetaldehyde (prepared according to the procedure of Example 1) and 10 g hydroxyamine chloride in 30 ml ethanol was added 20 ml 50% NaOH at 0-10° C. The mixture was then refluxed for 24 hrs, and concentrated to 2/3 volume. The brown solution was neutralized with the concentrated hydrochloric acid. The precipitate was collected by filtration, and dried under vacuum to get a solid with slight pink color, 3.8 g benzoylacetonitrile.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

To 50 mL of THF at −78° C. was added n-BuLi (58.8 mL, 147.0 mmol, 2.5 M in hexanes). After the reaction temperature equilibrated (˜15 min), a solution of acetonitrile (7.7 mL, 147.0 mmol in 100 mL of THF) was added dropwise via an addition funnel over a 20 min period. The resulting milky-white slurry was allowed to stir for 1 hr before a solution of methyl benzoate (10.0 g, 73.5 mmol in 20 mL of THF) was added down the inside of the flask over a 15 min period. After 1 hr, the reaction was warmed to −45° C. (acetonitrile/CO2) and allowed to stir for 2 hr. The reaction was quenched cold by the dropwise addition of 2 N HCl, pH=7 and then diluted with EtOAc. The layers were separated and the aqueous layer was extracted with CH2Cl2. The combined organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure to give the title compound (quantitative yield) as a colorless solid that was used without further purification. LRMS m/z (APCl) 144 (M−1); 500 MHz 1H NMR (CDCl3) δ 7.92 (dd, J=8.4, 1.2 Hz, 2H), 7.66-7.64 (m, 1H), 7.55-7.50 (m, 2H), 4.09 (s, 2H).
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
acetonitrile CO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
58.8 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoylacetonitrile
Reactant of Route 2
Reactant of Route 2
Benzoylacetonitrile
Reactant of Route 3
Reactant of Route 3
Benzoylacetonitrile
Reactant of Route 4
Reactant of Route 4
Benzoylacetonitrile
Reactant of Route 5
Benzoylacetonitrile
Reactant of Route 6
Reactant of Route 6
Benzoylacetonitrile
Customer
Q & A

Q1: What is the molecular formula and weight of benzoylacetonitrile?

A1: Benzoylacetonitrile has a molecular formula of C9H7NO and a molecular weight of 145.16 g/mol.

Q2: Is there any spectroscopic data available for benzoylacetonitrile?

A2: While the provided research papers don't delve deep into general spectroscopic characterization, several studies utilize techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy to confirm the structures of benzoylacetonitrile derivatives. [], [], [], []

Q3: How is benzoylacetonitrile typically synthesized?

A3: A common synthesis route involves the palladium-catalyzed carbonylation of aryl iodides and trimethylsilylacetonitrile using molybdenum hexacarbonyl [Mo(CO)6] as a carbon monoxide source. [], []

Q4: Can benzoylacetonitrile be used in multi-component reactions?

A4: Yes, benzoylacetonitrile participates in various multi-component reactions. For example, it can be used in a three-component reaction with aldehydes and α-haloketones in the presence of samarium triiodide to synthesize 1-benzoyl-1-cyano-2-aryl-3-aroylpropane derivatives. [] It can also be used in a one-pot Knoevenagel/imination/6π-azaelectrocyclization sequence with 3-bromopropenals and ammonium acetate to synthesize disubstituted nicotinonitriles. []

Q5: What types of heterocycles can be synthesized using benzoylacetonitrile?

A5: Benzoylacetonitrile serves as a valuable precursor for synthesizing a wide array of 5-membered heterocycles, including pyrroles, furans, thiophenes, pyrazoles, isoxazoles, and thiazoles. [] It is also useful in synthesizing pyridine derivatives, notably through Friedlander reactions and reactions with enamino-nitriles or enamino-esters. []

Q6: Does benzoylacetonitrile participate in cascade reactions?

A6: Yes, benzoylacetonitrile is involved in several cascade reactions. For instance, it undergoes a rhodium-catalyzed cascade C-H activation and annulation with sulfoxonium ylides to synthesize naphthols, 2,3-dihydronaphtho[1,8-bc]pyrans, and naphtho[1,8-bc]pyrans. [] It also participates in a cascade oxidative annulation with alkynes in the presence of a rhodium catalyst and copper oxidant, yielding substituted naphtho[1,8-bc]pyrans. []

Q7: Can benzoylacetonitrile undergo biotransformations?

A7: Yes, the fungus Curvularia lunata can mediate highly diastereo- and enantioselective biotransformations of benzoylacetonitrile in alcoholic solutions. These reactions yield α-alkyl β-hydroxy nitriles, which can be further reduced to γ-amino alcohols. []

Q8: What are the catalytic applications of benzoylacetonitrile?

A8: While benzoylacetonitrile itself might not possess direct catalytic properties, it's frequently employed as a reagent in reactions catalyzed by transition metals like palladium and rhodium. [], [], [], [] These reactions often involve C-H activation and the formation of carbon-carbon bonds, leading to diverse heterocyclic compounds.

Q9: Does benzoylacetonitrile have any known biological activity?

A9: While benzoylacetonitrile itself isn't extensively studied for its biological activity, some derivatives, like those containing benzoylacetonitrile and β-aminocinnamonitrile moieties, have shown potent anti-inflammatory activity in rat models of adjuvant arthritis. []

Q10: Are there any established analytical methods for quantifying benzoylacetonitrile?

A10: While specific analytical method validation for benzoylacetonitrile isn't discussed in the provided papers, various studies confirm the structures of synthesized compounds using techniques like NMR, IR, and mass spectrometry. [], [], [], []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.